2-Amino-2-(4-ethynylphenyl)acetic acid
Overview
Description
2-Amino-2-(4-ethynylphenyl)acetic acid is an organic compound characterized by the presence of an amino group and an ethynyl-substituted phenyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(4-ethynylphenyl)acetic acid typically involves the reaction of 4-ethynylbenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The amino and ethynyl groups in the compound make it susceptible to nucleophilic substitution reactions. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; reactions may require catalysts such as Lewis acids.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-Amino-2-(4-ethynylphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules. It may serve as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-ethynylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also influence signaling pathways by altering the activity of key regulatory proteins.
Comparison with Similar Compounds
2-Amino-2-phenylacetic acid: Lacks the ethynyl group, resulting in different chemical reactivity and biological activity.
2-Amino-2-(4-methylphenyl)acetic acid: Contains a methyl group instead of an ethynyl group, leading to variations in steric and electronic properties.
2-Amino-2-(4-chlorophenyl)acetic acid: The presence of a chlorine atom introduces different electronic effects and potential for halogen bonding.
Uniqueness: 2-Amino-2-(4-ethynylphenyl)acetic acid is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This feature enhances its reactivity and potential for interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-amino-2-(4-ethynylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-7-3-5-8(6-4-7)9(11)10(12)13/h1,3-6,9H,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXXQKZZVKQAGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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